1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine
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Overview
Description
1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine is a heterocyclic organic compound that belongs to the class of piperazines. This compound is characterized by the presence of two ethoxybenzo[d]thiazolyl groups attached to a piperazine ring. It has a molecular formula of C22H24N4O2S2 and a molecular weight of 440.58.
Scientific Research Applications
1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Result of Action
Benzothiazole derivatives have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine are not fully understood due to limited research. Compounds with similar structures have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to induce apoptotic responses in cells, including caspase activation and loss of mitochondrial membrane potential .
Molecular Mechanism
The exact molecular mechanism of this compound is not known. Related compounds have been shown to interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine typically involves the reaction of 2-bromo-1-(4-ethoxybenzo[d]thiazol-2-yl)ethan-1-one with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ethoxybenzo[d]thiazolyl groups.
Substitution: Substituted piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine is unique due to its dual ethoxybenzo[d]thiazolyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-ethoxy-2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-3-27-15-7-5-9-17-19(15)23-21(29-17)25-11-13-26(14-12-25)22-24-20-16(28-4-2)8-6-10-18(20)30-22/h5-10H,3-4,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYICGOREXPAPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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